N-(3-bromo-5-methoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
N-(3-bromo-5-methoxyphenyl)-1,9-dioxa-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
N-(3-bromo-5-methoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O4/c1-21-14-9-12(17)8-13(10-14)18-15(20)19-4-7-23-16(11-19)2-5-22-6-3-16/h8-10H,2-7,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDJOVSTHOCZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCOC3(C2)CCOCC3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-methoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine under acidic conditions.
Introduction of the Bromine and Methoxy Groups: The aromatic ring is functionalized with bromine and methoxy groups through electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-5-methoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-bromo-5-methoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its spirocyclic structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.
Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The bromine and methoxy groups can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-5-methoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines.
Spirooxindoles: Known for their biological activity and use in drug development.
Spirotetrahydroquinolines: Used in the synthesis of natural products and pharmaceuticals.
Uniqueness
- The presence of both bromine and methoxy groups on the aromatic ring, combined with the spirocyclic structure, makes this compound unique. This combination of functional groups and structural features provides distinct reactivity and binding properties, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
